6,8-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
6,8-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated quinolone derivative. Quinolones are a class of synthetic broad-spectrum antibacterial agents that are widely used in clinical settings. The incorporation of fluorine atoms into the quinolone structure enhances its antibacterial activity and broadens its spectrum of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable fluorinated benzoyl derivative.
Cyclization: The benzoyl derivative undergoes cyclization to form the quinoline core structure.
Fluorination: Fluorine atoms are introduced at the 6 and 8 positions of the quinoline ring.
Oxidation: The resulting intermediate is oxidized to form the 2-oxo group.
Carboxylation: Finally, a carboxyl group is introduced at the 4 position to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the quinoline ring to its oxidized form.
Reduction: Reduction of the 2-oxo group to form the corresponding alcohol.
Substitution: Introduction of different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Quinoline-2,4-dione derivatives.
Reduction Products: 2-Hydroxyquinoline derivatives.
Substitution Products: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
6,8-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinolones.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the production of antibacterial agents and other pharmaceuticals
Mechanism of Action
The mechanism of action of 6,8-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 4-Hydroxy-2-quinolones
Uniqueness
6,8-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of two fluorine atoms at the 6 and 8 positions, which significantly enhances its antibacterial activity compared to other quinolone derivatives. This structural modification allows for better penetration of bacterial cell membranes and increased efficacy against resistant bacterial strains .
Properties
Molecular Formula |
C10H7F2NO3 |
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Molecular Weight |
227.16 g/mol |
IUPAC Name |
6,8-difluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7F2NO3/c11-4-1-5-6(10(15)16)3-8(14)13-9(5)7(12)2-4/h1-2,6H,3H2,(H,13,14)(H,15,16) |
InChI Key |
OMHYRPJRTUUCKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CC(=C2)F)F)NC1=O)C(=O)O |
Origin of Product |
United States |
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